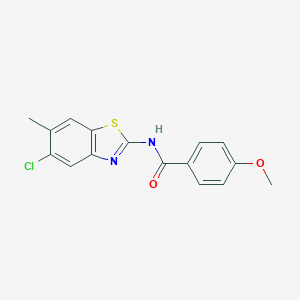![molecular formula C18H20N2O2 B244912 N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B244912.png)
N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide, also known as MPAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of phenylacetamide and has been studied extensively for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins that play a role in inflammation, cancer, and viral replication. N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide can alter the expression of genes that are involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide has also been shown to inhibit the replication of HIV and other viruses by inhibiting the activity of viral enzymes. Additionally, N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable under various conditions and can be stored for long periods of time without degradation. However, one limitation of N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide. One area of research is to further elucidate its mechanism of action. This can be done by identifying its molecular targets and studying its effects on various cellular pathways. Another area of research is to study its potential use in combination with other drugs for the treatment of various diseases. N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide has been shown to have synergistic effects with other drugs, and studying its combination with other drugs can lead to the development of more effective treatments. Additionally, future research can focus on the development of more potent and selective derivatives of N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide for use in various scientific research applications.
Méthodes De Synthèse
The synthesis of N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide involves the reaction of 4-morpholineaniline with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide in its pure form. This synthesis method has been optimized to yield high purity and high yield of N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide.
Applications De Recherche Scientifique
N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide has been studied for its potential use in the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.
Propriétés
Formule moléculaire |
C18H20N2O2 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
N-(2-morpholin-4-ylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C18H20N2O2/c21-18(14-15-6-2-1-3-7-15)19-16-8-4-5-9-17(16)20-10-12-22-13-11-20/h1-9H,10-14H2,(H,19,21) |
Clé InChI |
OIDKJTLHLDHPNV-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CC3=CC=CC=C3 |
SMILES canonique |
C1COCCN1C2=CC=CC=C2NC(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B244831.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B244832.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B244833.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B244834.png)
![2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244837.png)
![2-[(2-methoxy-3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244840.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-4-fluorobenzamide](/img/structure/B244841.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-4-tert-butylbenzamide](/img/structure/B244843.png)
![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide](/img/structure/B244845.png)
![2-(3-methylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244847.png)
![2-(4-chlorophenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244848.png)

![3-butoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B244855.png)
![3-ethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244856.png)